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Cycloheximide acetate - 1508-62-9

Cycloheximide acetate

Catalog Number: EVT-1183840
CAS Number: 1508-62-9
Molecular Formula: C17H25NO5
Molecular Weight: 323.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to Cycloheximide Acetate

Historical Discovery and Development of Cycloheximide Derivatives

Cycloheximide (originally designated Actidione) was first isolated in 1946 from Streptomyces griseus cultures by Alma Joslyn Whiffen-Barksdale at the Upjohn Company [9]. This glutarimide antibiotic rapidly became a critical laboratory reagent due to its potent inhibition of eukaryotic protein synthesis. Early derivatization efforts focused on modifying its functional groups to enhance stability, reduce toxicity, or enable novel research applications. Acetylation of cycloheximide’s C-4 hydroxyl group yielded cycloheximide acetate, a semi-synthetic derivative explored primarily as a chemical intermediate rather than a bioactive compound [7]. Concurrently, investigations into structurally related natural glutarimides—such as lactimidomycin (from Streptomyces amphibiosporus), isomigrastatin (from Streptomyces platensis), and migrastatin—revealed shared structural motifs but divergent biological activities [2] [3]. These efforts underscored that minor modifications to the cycloheximide scaffold profoundly alter its bioactivity.

Table 1: Key Glutarimide Antibiotics and Their Origins

CompoundProducing OrganismDiscovery Year
CycloheximideStreptomyces griseus1946
LactimidomycinStreptomyces amphibiosporus1992
IsomigrastatinStreptomyces platensis2005
MigrastatinStreptomyces sp. MK929-43F11980s

Structural Classification Within the Glutarimide Family

Cycloheximide acetate (systematic name: 4-{(2R)-2-[(1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-acetoxyethyl}piperidine-2,6-dione) belongs to the glutarimide antibiotic family, characterized by a core α,β-unsaturated imide ring. This derivative is synthesized via acetylation of the parent compound’s secondary hydroxyl group using acetic anhydride or acetyl chloride [7]. Key structural features defining its classification include:

  • Glutarimide Ring: A five-membered dicarboximide ring enabling hydrogen bonding with ribosomal RNA.
  • Cyclohexanone Core: Decorated with two methyl groups at C-3 and C-5, critical for hydrophobic interactions.
  • C-2 Hydroxyethyl Bridge: Acetylated in cycloheximide acetate, abolishing a key hydrogen-bond donor site.

Unlike active 12-membered macrolide glutarimides (e.g., lactimidomycin), cycloheximide acetate lacks bioactivity due to steric hindrance and loss of polar interactions. Structure-activity relationship (SAR) studies confirm that esterification of the hydroxyl group disrupts ribosomal binding, while modifications to the ketone (e.g., reductive amination) retain partial activity if the molecule’s stereochemistry is preserved [7].

Table 2: Functional Group Roles in Cycloheximide and Derivatives

Functional GroupRole in BioactivityEffect of Acetylation
C-4 HydroxylHydrogen bonding with 25S rRNA (e.g., A2802)Loss of H-bond donation capacity
Glutarimide CarbonylsRecognition by ribosomal E-site nucleotidesUnaffected
Cyclohexanone KetoneStructural rigidity; redox sensitivityUnaffected
C-2 Hydroxyethyl BridgePositioning of decalin near E-siteSteric bulk disrupts binding geometry

Role in Eukaryotic Translation Inhibition Research

Cycloheximide acetate serves as a critical negative control in ribosomal studies due to its inability to inhibit protein synthesis. Biochemical assays demonstrate that acetylation abrogates the compound’s capacity to block eukaryotic translation elongation, contrasting sharply with native cycloheximide and lactimidomycin [7]. This inactivation arises from disrupted interactions within the ribosomal E-site:

  • Binding Site Specificity: Cycloheximide binds the 60S subunit E-site, overlapping with lactimidomycin and chlorolissoclimide. It forms hydrogen bonds with G92, C93, and U2763 in 25S rRNA and A2802’s phosphate backbone [4]. Acetylation eliminates the hydrogen bond between the hydroxyl and A2802, reducing binding affinity by >100-fold.
  • Translational Arrest Mechanism: Active glutarimides freeze ribosomes during tRNA translocation. Cycloheximide acetate fails to induce polysome accumulation in cell-based assays, confirming its inertness [7] [9].
  • Research Applications: Fluorescent derivatives generated via ketone modification (e.g., conjugation with aminonaphthalene trisulfonate) retain inhibitory activity and enable ribosome visualization [7]. Cycloheximide acetate’s inactivity validates the hydroxyl group’s indispensability in such probes.

Recent ribosomal profiling studies further exploit cycloheximide acetate to distinguish species-specific inhibitor effects. Unlike Saccharomyces cerevisiae, human ribosomes exhibit conformational heterogeneity in CHX-treated samples, with short (~21-nt) footprints persisting regardless of inhibitor treatment—a phenomenon absent in yeast [5]. This highlights the nuanced role of ribosomal structure in inhibitor efficacy.

Properties

CAS Number

1508-62-9

Product Name

Cycloheximide acetate

IUPAC Name

[(1R)-1-[(1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-(2,6-dioxopiperidin-4-yl)ethyl] acetate

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C17H25NO5/c1-9-4-10(2)17(22)13(5-9)14(23-11(3)19)6-12-7-15(20)18-16(21)8-12/h9-10,12-14H,4-8H2,1-3H3,(H,18,20,21)/t9-,10-,13-,14+/m0/s1

InChI Key

AAQPOUCMFUHFNK-TXFQPVFDSA-N

SMILES

CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)OC(=O)C)C

Synonyms

[1-(3,5-dimethyl-2-oxo-cyclohexyl)-2-(2,6-dioxo-4-piperidyl)ethyl] acetate

Canonical SMILES

CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)OC(=O)C)C

Isomeric SMILES

C[C@H]1C[C@@H](C(=O)[C@@H](C1)[C@@H](CC2CC(=O)NC(=O)C2)OC(=O)C)C

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